molecular formula C14H17N3O5 B3750174 N-cycloheptyl-3,5-dinitrobenzamide

N-cycloheptyl-3,5-dinitrobenzamide

Cat. No.: B3750174
M. Wt: 307.30 g/mol
InChI Key: JOYLSSQWYVHPNI-UHFFFAOYSA-N
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Description

N-Cycloheptyl-3,5-dinitrobenzamide (CAS 92440-83-0) is a chemical compound with the molecular formula C14H17N3O5 and a molecular weight of 307.31 g/mol . It is supplied as a yellow to white solid and should be stored sealed in dry conditions at 4 to 8 °C to maintain stability . This compound belongs to a class of N-benzyl 3,5-dinitrobenzamides that have been identified in scientific research as possessing notable biological activity. Specifically, structural analogues have demonstrated excellent in vitro activity against Mycobacterium tuberculosis, including drug-susceptible and multidrug-resistant strains, making this chemotype a promising scaffold in the search for new antitubercular agents . The mechanism of action for related compounds is associated with the inhibition of the bacterial enzyme DprE1, a validated target for tuberculosis drug discovery . Researchers may employ this compound as a key intermediate or building block in medicinal chemistry programs, particularly for exploring structure-activity relationships (SAR) around the benzamide core. It is provided For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cycloheptyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c18-14(15-11-5-3-1-2-4-6-11)10-7-12(16(19)20)9-13(8-10)17(21)22/h7-9,11H,1-6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYLSSQWYVHPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Optimized Reaction Pathways for N Cycloheptyl 3,5 Dinitrobenzamide

Retrosynthetic Analysis and Strategic Chemical Disconnections for Target Molecule Synthesis

The retrosynthetic analysis of N-cycloheptyl-3,5-dinitrobenzamide begins with the most logical disconnection: the amide bond. This C-N bond cleavage is a standard and reliable retrosynthetic step, as amide bonds are commonly formed through the reaction of an amine and a carboxylic acid derivative. This primary disconnection yields two key precursors: 3,5-dinitrobenzoyl chloride and cycloheptylamine (B1194755).

This strategic choice is advantageous as it breaks down the target molecule into two simpler, more readily synthesizable fragments. The electron-withdrawing nature of the two nitro groups on the benzoyl moiety makes the carbonyl carbon of the acyl chloride highly electrophilic and, therefore, an excellent reaction partner for the nucleophilic cycloheptylamine. Further retrosynthetic analysis of these precursors reveals straightforward starting materials: 3,5-dinitrobenzoic acid for the acyl chloride and cycloheptanone (B156872) for the amine.

Development and Optimization of Precursor Synthesis

The efficient synthesis of this compound is highly dependent on the effective preparation of its precursors. This section explores advanced and optimized routes for both 3,5-dinitrobenzoyl chloride and cycloheptylamine.

Advanced Synthetic Routes for 3,5-Dinitrobenzoyl Chloride

The standard synthesis of 3,5-dinitrobenzoyl chloride involves the reaction of 3,5-dinitrobenzoic acid with a chlorinating agent. wikipedia.org While effective, research has focused on optimizing this conversion to improve yield, purity, and environmental compatibility.

Common chlorinating agents include phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and thionyl chloride (SOCl₂). wikipedia.org The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Optimized Thionyl Chloride Method: An optimized procedure involves refluxing 3,5-dinitrobenzoic acid with an excess of thionyl chloride in an inert solvent such as toluene (B28343). The reaction progress can be monitored by the cessation of gas evolution. A general procedure has been reported to achieve a high yield of 95% by refluxing the carboxylic acid with thionyl chloride in toluene for 2-8 hours. chemicalbook.com The crude product can then be purified by distillation under reduced pressure.

Greener Approaches: In an effort to develop more environmentally friendly methods, microwave-assisted synthesis has been explored for the derivatization of carboxylic acids. hansshodhsudha.comresearchgate.net While not directly reported for the synthesis of 3,5-dinitrobenzoyl chloride, this technique has been successfully applied to the synthesis of 3,5-dinitrobenzoate (B1224709) esters from 3,5-dinitrobenzoic acid and alcohols in the presence of a catalytic amount of sulfuric acid. hansshodhsudha.comresearchgate.net This suggests the potential for developing a greener, solvent-free, or reduced-solvent method for the synthesis of the acyl chloride, although this would represent a novel application of the technology.

A comparative overview of synthetic methods for 3,5-dinitrobenzoyl chloride is presented in the table below.

MethodReagentSolventConditionsYield (%)Reference
StandardPCl₅None/InertHeatingGood-Excellent wikipedia.org
StandardPCl₃None/InertHeatingGood wikipedia.org
OptimizedSOCl₂TolueneReflux, 2-8 h95 chemicalbook.com

Table 1: Comparative Analysis of Synthetic Routes to 3,5-Dinitrobenzoyl Chloride

Efficient Preparation of Cycloheptylamine Precursors

Cycloheptylamine can be prepared through several synthetic routes, with reductive amination of cycloheptanone being a prominent and efficient method. Other potential, though less common, methods include the Leuckart reaction.

Reductive Amination of Cycloheptanone: This is a highly effective method for the synthesis of cycloheptylamine. The reaction involves the condensation of cycloheptanone with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents include hydrogen gas with a metal catalyst (e.g., Raney nickel, palladium on carbon) or hydride reagents. google.com The use of Raney nickel as a catalyst for the reductive amination of ketones is a well-established industrial process. google.comcdnsciencepub.comwikipedia.org

Leuckart Reaction: The Leuckart reaction provides an alternative pathway to amines from ketones using ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com This reaction typically requires high temperatures (120-130 °C). wikipedia.org While a viable method, it often requires more forcing conditions compared to catalytic reductive amination and may result in lower yields.

A comparative analysis of these two methods is provided below.

MethodStarting MaterialReagentsConditionsYield (%)Reference
Reductive AminationCycloheptanoneNH₃, H₂, Raney Ni90°C, 1200 psi H₂High google.com
Leuckart ReactionCycloheptanoneAmmonium formate120-130°CModerate wikipedia.org

Table 2: Comparative Analysis of Synthetic Routes to Cycloheptylamine

Exploration of Amide Bond Formation Techniques

The final and crucial step in the synthesis of this compound is the formation of the amide bond between 3,5-dinitrobenzoyl chloride and cycloheptylamine. This can be achieved through direct condensation or with the aid of coupling reagents.

Direct Condensation Approaches with Activation Strategies

The direct reaction between an acyl chloride and an amine is a rapid and often high-yielding method for amide synthesis. The high reactivity of the acyl chloride drives the reaction forward. Typically, a base is added to neutralize the hydrochloric acid byproduct. Pyridine is a commonly used base for this purpose as it can also act as a solvent. wikipedia.org

A general procedure would involve dissolving cycloheptylamine in a suitable solvent, such as dichloromethane (B109758) or pyridine, and then adding 3,5-dinitrobenzoyl chloride portion-wise, often at a reduced temperature to control the exothermic reaction. The reaction mixture is then stirred at room temperature until completion.

Coupling Reagent-Mediated Syntheses: Comparative Analysis of Efficacy

While direct condensation is often sufficient, coupling reagents can be employed, particularly if starting from the carboxylic acid (3,5-dinitrobenzoic acid) directly, or to ensure complete reaction with less reactive amines. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HATU, HBTU).

Dicyclohexylcarbodiimide (DCC): A widely used and cost-effective coupling reagent. However, the dicyclohexylurea (DCU) byproduct is often difficult to remove completely.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Similar to DCC but the urea (B33335) byproduct is water-soluble, simplifying purification.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent known for fast reaction times and low rates of racemization, particularly useful for sterically hindered substrates.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another effective uronium salt-based coupling reagent, though generally considered slightly less reactive than HATU.

For the synthesis of this compound, where the amine is not particularly hindered, the choice of coupling reagent may be driven by factors such as cost, ease of purification, and desired reaction time.

The following table provides a hypothetical comparative analysis of different amide formation techniques for the synthesis of this compound, based on general principles and reported efficiencies for similar reactions.

MethodActivating Agent/Coupling ReagentBaseSolventTypical Yield (%)Key Features
Direct CondensationNone (from acyl chloride)PyridinePyridine/DCM>90Fast, simple, cost-effective.
CarbodiimideDCCDMAP (cat.)DCM80-90Byproduct removal can be challenging.
CarbodiimideEDCHOBtDMF/DCM85-95Water-soluble byproduct simplifies workup.
Uronium SaltHBTUDIPEADMF>95High efficiency, good for less reactive partners.
Uronium SaltHATUDIPEA/CollidineDMF>95Very efficient, low racemization, suitable for hindered substrates.

Table 3: Comparative Analysis of Amide Bond Formation Techniques

Solvent and Catalyst Optimization for Enhanced Yield and Stereocontrol

The synthesis of this compound is typically achieved via the acylation of cycloheptylamine with 3,5-dinitrobenzoyl chloride. This reaction's efficiency is highly dependent on the choice of solvent and catalyst. The catalyst, in this context, primarily functions as a scavenger for the hydrochloric acid byproduct, while the solvent must solubilize the reactants and facilitate the reaction kinetics. Stereocontrol is not a factor in this specific synthesis as the product is achiral.

The conventional method employs a tertiary amine base, such as triethylamine (B128534), in a chlorinated solvent like dichloromethane (DCM). nih.govmdpi.com Triethylamine is effective in neutralizing the HCl generated during the reaction, thus driving the equilibrium towards the product and preventing the protonation of the starting amine.

Optimization studies have explored various solvents to improve reaction yields and reduce the reliance on halogenated hydrocarbons. The polarity of the solvent plays a crucial role, though not always in a linear fashion. While polar aprotic solvents like dimethylformamide (DMF) can be effective due to their ability to dissolve a wide range of reactants, less polar solvents like ethyl acetate (B1210297) and even acetone (B3395972) have shown high efficacy in similar acylation reactions. researchgate.net The choice of solvent can influence the reaction rate and the ease of product isolation. For instance, in some acylation processes, acetone has been observed to provide excellent yields. researchgate.net

The following table summarizes the effect of different solvents on the yield of a representative acylation reaction to form an N-substituted benzamide.

SolventDielectric Constant (20°C)Representative Yield (%)
Dichloromethane9.0885-90
Acetone20.7~90
Ethyl Acetate6.0280-85
Tetrahydrofuran (THF)7.682-88
Acetonitrile37.585-92

This data is representative of typical acylation reactions and serves to illustrate the impact of solvent selection.

Catalyst optimization primarily revolves around the choice of the base. While triethylamine is common, other tertiary amines or inorganic bases can be used. The pKa and steric bulk of the amine catalyst can influence the reaction rate. A base that is too sterically hindered may be a less effective acid scavenger, while a base that is too strong could lead to side reactions.

Chromatographic and Crystallization Strategies for Isolation and Purification

The purification of this compound is critical to obtaining a high-purity final product. The primary methods employed are crystallization and column chromatography.

Crystallization: Recrystallization is a highly effective method for purifying solid organic compounds. For N-substituted dinitrobenzamides, ethyl acetate is a commonly used solvent for recrystallization. nih.gov The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial; the compound should be highly soluble at elevated temperatures and sparingly soluble at room temperature or below. A mixed solvent system, such as ethanol-water, can also be effective if a single solvent does not provide the desired solubility profile. mnstate.edu

Chromatography: For more challenging purifications or to isolate the product from very similar impurities, column chromatography is the method of choice. Silica gel is the standard stationary phase for compounds of this polarity. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is typically used as the mobile phase. The optimal ratio of the solvents is determined by thin-layer chromatography (TLC) to achieve good separation between the product and any impurities.

The following table outlines a typical purification strategy for this compound.

Purification StepDetailsExpected Purity
Aqueous Workup Washing the reaction mixture with dilute acid, base, and brine.>85%
Crystallization Recrystallization from hot ethyl acetate.>98%
Column Chromatography Silica gel, eluting with a hexane-ethyl acetate gradient.>99.5%

Integration of Green Chemistry Principles in Synthetic Protocols

The traditional synthesis of this compound often involves the use of hazardous reagents and solvents, generating significant chemical waste. The principles of green chemistry aim to mitigate these issues by designing more environmentally benign chemical processes. ucl.ac.ukresearchgate.netbohrium.com

Alternative Solvents: A key aspect of greening this synthesis is the replacement of chlorinated solvents like dichloromethane with more sustainable alternatives. Solvents such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered greener options due to their lower toxicity and derivation from renewable feedstocks. nih.gov Research into enzymatic amide synthesis has also highlighted the use of greener solvents. nih.gov

Catalytic Methods: While the acyl chloride route is effective, it is not atom-economical as it requires a stoichiometric amount of a base to neutralize the HCl byproduct. Alternative, more sustainable approaches to amide bond formation are being actively researched. These include the direct catalytic condensation of a carboxylic acid and an amine, which produces water as the only byproduct. sigmaaldrich.com Boronic acid catalysts have shown promise in this area. sigmaaldrich.com Another green approach is the use of biocatalysts, such as enzymes like Candida antarctica lipase (B570770) B (CALB), which can catalyze amide formation under mild conditions in green solvents. nih.gov

Energy Efficiency: The use of microwave-assisted synthesis can be a greener alternative to conventional heating, as it can significantly reduce reaction times and energy consumption. ijpcbs.com

The table below compares a traditional synthetic route with a potential greener alternative.

FeatureTraditional MethodGreener Alternative
Starting Materials 3,5-Dinitrobenzoyl chloride, Cycloheptylamine3,5-Dinitrobenzoic acid, Cycloheptylamine
Catalyst/Reagent Triethylamine (stoichiometric)Boronic acid (catalytic) or Lipase
Solvent Dichloromethane2-Methyltetrahydrofuran or water
Byproduct Triethylammonium chlorideWater
Energy Conventional heating (reflux)Microwave irradiation or room temperature

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high efficiency and product quality.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Techniques for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of N-cycloheptyl-3,5-dinitrobenzamide, the ¹H NMR spectrum reveals distinct signals for the aromatic protons of the 3,5-dinitrobenzoyl group and the aliphatic protons of the cycloheptyl ring.

Based on analogous compounds, the aromatic region is expected to show two distinct signals. acs.org The proton at the C2 position and C6 position of the benzene (B151609) ring would appear as a doublet, while the proton at the C4 position would present as a triplet. The electron-withdrawing nature of the two nitro groups and the amide functionality significantly deshields these protons, causing them to resonate at a characteristically downfield region of the spectrum.

The cycloheptyl protons exhibit more complex splitting patterns due to their conformational flexibility and spin-spin coupling with neighboring protons. The proton attached to the nitrogen-bearing carbon (C1' of the cycloheptyl ring) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining methylene protons of the cycloheptyl ring would appear as a series of overlapping multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on similar structures and may vary slightly in experimental conditions.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2, H-6 (Aromatic)~9.1d
H-4 (Aromatic)~9.0t
NH (Amide)~6.5br s
H-1' (Cycloheptyl)~4.0m
Cycloheptyl CH₂1.4 - 1.8m

Carbon (¹³C) NMR Spectroscopic Techniques for Carbon Framework Assignment

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum for this compound is anticipated to show distinct signals for each unique carbon atom.

The carbonyl carbon of the amide group is typically observed in the downfield region, around 160-170 ppm. The aromatic carbons of the dinitrobenzene ring will also appear downfield, with the carbons bearing the nitro groups (C3 and C5) being the most deshielded. The quaternary carbon (C1) and the carbons ortho and para to the amide group (C2, C6, and C4) will have characteristic shifts. The carbon atoms of the cycloheptyl ring will resonate in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on similar structures and may vary slightly in experimental conditions.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)~162
C-3, C-5 (Aromatic)~148
C-1 (Aromatic)~138
C-2, C-6 (Aromatic)~127
C-4 (Aromatic)~121
C-1' (Cycloheptyl)~52
Cycloheptyl CH₂24 - 35

Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between the aromatic protons (H-2/H-6 with H-4) and within the cycloheptyl ring, confirming the sequence of methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would be expected between the amide proton (NH) and the carbonyl carbon (C=O), as well as the C1' of the cycloheptyl ring. Correlations between the aromatic protons and the carbonyl carbon would firmly establish the connection between the dinitrobenzoyl and cycloheptylamide moieties.

Infrared (IR) and Raman Spectroscopic Techniques for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent C=O stretching vibration for the amide carbonyl group is anticipated around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cycloheptyl ring will be observed just below 3000 cm⁻¹. The characteristic symmetric and asymmetric stretching vibrations of the nitro groups (NO₂) are expected to produce strong bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric stretching of the nitro groups and the breathing modes of the aromatic ring would be expected to give strong signals in the Raman spectrum.

Table 3: Characteristic Infrared Absorption Bands for this compound (Note: These are predicted values based on typical functional group frequencies.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (Amide)Stretching3300 - 3500
C-H (Aromatic)Stretching> 3000
C-H (Aliphatic)Stretching< 3000
C=O (Amide)Stretching1650 - 1680
NO₂ (Nitro)Asymmetric Stretching1530 - 1550
NO₂ (Nitro)Symmetric Stretching1340 - 1360
C-N (Amide)Stretching1200 - 1300

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Methodologies for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₄H₁₇N₃O₅), the calculated exact mass is 307.1168 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]⁺ at an m/z value very close to 308.1241. The high accuracy of this measurement allows for the confident confirmation of the molecular formula. Analysis of related N-alkyl dinitrobenzamides has shown the successful application of HRMS for their characterization. acs.org

The fragmentation pattern observed in the mass spectrum (often from MS/MS experiments) would provide further structural confirmation. Common fragmentation pathways for such a molecule could include the cleavage of the amide bond, leading to fragments corresponding to the 3,5-dinitrobenzoyl cation and the cycloheptylamine (B1194755) radical cation, or loss of the nitro groups.

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions.

The gold standard for molecular structure elucidation is single crystal X-ray diffraction. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

The collected diffraction data are then processed, which includes integration of reflection intensities and correction for various experimental factors such as absorption. The structure is subsequently solved using direct methods or Patterson techniques and refined using full-matrix least-squares on F². nih.govresearchgate.net In this refinement process, the positions of non-hydrogen atoms are refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model. researchgate.net

The quality of the final crystallographic model is assessed by parameters such as the R-factor, weighted R-factor (wR), and the goodness-of-fit (S). For instance, in the case of N,N-dicyclohexyl-3,5-dinitrobenzamide, the final R-factor was reported as 0.045 for reflections with I > 2σ(I). nih.gov

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Related Dinitrobenzamide Derivative

ParameterValue
Empirical FormulaC₁₉H₂₅N₃O₅
Formula Weight375.42
Temperature123 K
Wavelength1.54184 Å (Cu Kα)
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a6.8187 (7) Å
b9.7877 (12) Å
c14.7423 (12) Å
α92.512 (8)°
β98.898 (8)°
γ99.704 (9)°
Volume955.67 (17) ų
Z2
Data Collection and Refinement
Reflections Collected6078
Independent Reflections3811
R-factor (I > 2σ(I))0.045
wR(F²) (all data)0.132
Goodness-of-fit on F²1.03

Data presented is for N,N-dicyclohexyl-3,5-dinitrobenzamide as a representative example. nih.govresearchgate.net

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect of materials science and pharmaceutical development. rigaku.comresearchgate.netresearchgate.net Powder X-ray diffraction (PXRD) is the primary technique for investigating polymorphism in bulk crystalline samples. mdpi.com Each polymorphic form of a compound will produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions and intensities. rigaku.com

In the context of this compound, a polymorphic screen would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to induce the formation of different crystalline forms. The resulting solid phases would then be analyzed by PXRD. The comparison of the diffraction patterns would reveal the existence of any polymorphs. researchgate.net For instance, the presence of different peaks or significant changes in relative peak intensities between samples would indicate different crystal packing arrangements. rigaku.com Advanced techniques, such as synchrotron PXRD, can be employed for the detection of minor polymorphic impurities in a bulk sample, with detection limits significantly lower than conventional laboratory XRPD. nih.gov

While no specific polymorphic forms of this compound have been reported in the searched literature, the general methodology for their investigation is well-established. The identification of different polymorphic forms is crucial as they can exhibit different physical properties such as melting point, solubility, and stability.

Chiroptical Spectroscopic Methodologies for Conformational Analysis (if stereocenters are introduced in derivatives)

Should derivatives of this compound be synthesized to include stereocenters, chiroptical spectroscopic techniques would become indispensable for their conformational analysis in solution. These methods, which include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are sensitive to the three-dimensional arrangement of atoms in chiral molecules.

The conformational flexibility of the cycloheptyl ring, which can adopt several low-energy conformations such as the chair and boat forms, would likely be a key feature in chiral derivatives. researchgate.net The preferred conformation can be influenced by the steric and electronic interactions between the cycloheptyl ring and the dinitrobenzamide moiety.

By comparing experimentally measured ECD and VCD spectra with those predicted from quantum chemical calculations for different possible conformers, the absolute configuration and the predominant solution-state conformation of a chiral derivative can be determined. This combined experimental and theoretical approach provides a powerful tool for stereochemical assignment and for understanding the conformational landscape of flexible chiral molecules.

Computational Chemistry and Theoretical Investigations of N Cycloheptyl 3,5 Dinitrobenzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of N-cycloheptyl-3,5-dinitrobenzamide. These methods provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and mapping out energy landscapes. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict the most stable three-dimensional arrangement of atoms.

The geometry optimization process minimizes the energy of the molecule to find its equilibrium structure. In the case of this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. A crucial aspect of its structure is the relative orientation of the 3,5-dinitrobenzoyl group and the cycloheptyl ring. DFT calculations can elucidate the dihedral angle between the plane of the benzene (B151609) ring and the amide linkage, which is influenced by steric hindrance and electronic effects. In related structures like N,N-dicyclohexyl-3,5-dinitrobenzamide, this dihedral angle is significant, suggesting a non-planar arrangement. tandfonline.com

The energy landscape, mapped by DFT, reveals the various stable and transition state structures. This landscape is essential for understanding the molecule's conformational flexibility and the energy barriers between different conformers.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structures and energies, albeit at a higher computational cost than DFT.

For this compound, ab initio calculations can be used to refine the geometries obtained from DFT and to calculate electronic properties with high precision. These methods are particularly useful for studying the effects of electron correlation, which are important in molecules with multiple bonds and lone pairs, such as the nitro groups and the amide linkage in this compound. High-level ab initio calculations can provide benchmark data for calibrating more computationally efficient methods like DFT.

Conformational Analysis and Identification of Energy Minima

The conformational flexibility of this compound is a key determinant of its chemical and biological activity. Understanding the different conformations and their relative energies is crucial.

The cycloheptyl ring is known for its conformational complexity, with several low-energy conformations such as the chair and boat forms. researchgate.netresearchgate.net A potential energy surface (PES) scan can be performed by systematically varying the key dihedral angles of the cycloheptyl ring and calculating the energy at each point. This allows for the identification of the most stable conformers (energy minima) and the transition states that connect them.

For the cycloheptyl group in this compound, the most stable conformations are likely to be the twist-chair and twist-boat forms, similar to unsubstituted cycloheptane (B1346806). The attachment of the bulky 3,5-dinitrobenzamide (B1662146) group will, however, influence the relative energies of these conformers due to steric interactions.

Table 1: Theoretical Relative Energies of Cycloheptane Conformers

ConformerRelative Energy (kcal/mol)
Twist-Chair0.00
Chair1.4
Twist-Boat2.1
Boat2.5

Note: These are typical values for unsubstituted cycloheptane and may be altered by the substituent in this compound.

The amide bond (C-N) in this compound has a partial double bond character, which restricts rotation around it. This can lead to the existence of cis and trans isomers. Computational methods can be used to calculate the energy barrier for this rotation. acs.orgfcien.edu.uynih.govacs.org

The rotational barrier is determined by calculating the energy profile as the dihedral angle of the amide bond is rotated from 0 to 180 degrees. The height of this barrier provides information about the stability of the planar amide group and the ease of interconversion between isomers at different temperatures. The presence of the bulky cycloheptyl and dinitrophenyl groups is expected to influence the rotational barrier through steric and electronic effects.

Table 2: Calculated Rotational Barriers for Model Amides

AmideRotational Barrier (kcal/mol)Method
N-methylformamide (E isomer)~0.8B3LYP/6-31G acs.org
N-methylformamide (Z isomer)~0.07B3LYP/6-31G acs.org
Isonicotinamide14.1Experimental (DNMR) nih.gov

Note: These values are for model compounds and serve as a reference for the expected range of the rotational barrier in this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. It is calculated from the electron density, which can be obtained from quantum chemical calculations. tandfonline.comresearchgate.netresearchgate.netnih.gov

The MEP surface of this compound can be visualized as a color-coded map on the electron density surface.

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. These are typically found around electronegative atoms like the oxygen atoms of the nitro groups and the carbonyl group.

Blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack. These are often located around the hydrogen atoms of the amide group and the aromatic ring.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would likely show strong negative potentials around the nitro groups, making them sites for interaction with electrophiles or Lewis acids. The area around the amide proton would exhibit a positive potential, indicating its role as a hydrogen bond donor. The analysis of the MEP surface provides critical insights into the molecule's intermolecular interactions and its potential binding modes with biological targets.

Frontier Molecular Orbital (FMO) Theory and Electron Transfer Properties

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy of these orbitals and the gap between them are crucial descriptors of a molecule's reactivity and its electron-donating or -accepting capabilities. youtube.com

For this compound, the presence of two electron-withdrawing nitro (-NO₂) groups on the benzene ring significantly influences its electronic properties. These groups lower the energy of the molecular orbitals, particularly the LUMO, making the compound a potential electron acceptor. The HOMO is generally localized over the amide linkage and the cycloheptyl group, while the LUMO is predominantly distributed over the dinitrophenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In nucleophilic or electrophilic reactions, the interaction involves the HOMO of the nucleophile and the LUMO of the electrophile. cureffi.org

Computational studies on similar 3,5-dinitrobenzamide derivatives provide reference points for the expected FMO properties of this compound. These calculations help in quantifying parameters like ionization potential, electron affinity, and global hardness.

Table 1: Calculated Frontier Molecular Orbital Properties for a Representative Dinitrobenzamide Derivative (Note: Data is representative of the dinitrobenzamide class of compounds and used for illustrative purposes.)

ParameterDescriptionTypical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-7.0 to -8.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.5 to -3.5
Energy Gap (ΔE) ELUMO - EHOMO4.0 to 5.0
Ionization Potential (I) -EHOMO7.0 to 8.0
Electron Affinity (A) -ELUMO2.5 to 3.5
Global Hardness (η) (I - A) / 22.0 to 2.5

This interactive table is based on typical values for related dinitrobenzamide compounds as specific data for this compound is not available in the provided search results.

Non-Covalent Interaction (NCI) Analysis in Crystal Packing and Supramolecular Assembly

Non-covalent interactions (NCIs) are critical in determining the three-dimensional architecture of molecules in the solid state, influencing crystal packing and the formation of supramolecular assemblies. mdpi.com For this compound, a variety of NCIs, including hydrogen bonds, C-H···O interactions, and potentially π-π stacking, are expected to govern its crystal structure.

Analysis of related structures, such as N,N-dicyclohexyl-3,5-dinitrobenzamide, reveals the importance of such interactions. nih.gov In these crystals, the amide group and the nitro groups are primary sites for hydrogen bonding and other electrostatic interactions. nih.gov The C-H bonds of the cycloheptyl ring can act as weak hydrogen bond donors, forming C-H···O interactions with the oxygen atoms of the nitro groups or the carbonyl group of neighboring molecules. nih.gov

The supramolecular assembly of this compound is likely to form intricate networks. The amide functionality can form N-H···O hydrogen bonds, a robust and directional interaction that often leads to the formation of chains or tapes in the crystal structure. The interplay of these varied NCIs dictates the final crystal packing, which can influence physical properties like melting point and solubility.

Table 2: Potential Non-Covalent Interactions in the Crystal Structure of this compound (Note: This table is based on documented interactions in closely related 3,5-dinitrobenzamide structures.)

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen Bond N-H (Amide)O=C (Amide)2.8 - 3.2Formation of primary structural motifs (e.g., chains, dimers)
C-H···O Interaction C-H (Cycloheptyl, Phenyl)O (Nitro, Carbonyl)3.0 - 3.5Linking primary motifs into a 3D network nih.gov
π-π Stacking Phenyl RingPhenyl Ring3.3 - 3.8Stabilizing parallel arrangements of aromatic rings
N-O···π Interaction O (Nitro)Phenyl Ring3.0 - 3.5Directional interaction contributing to packing efficiency mdpi.com

This interactive table summarizes potential interactions based on findings for analogous compounds like N,N-dicyclohexyl-3,5-dinitrobenzamide. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational dynamics, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation would offer valuable insights into several key aspects:

Conformational Flexibility: The seven-membered cycloheptyl ring is known for its conformational flexibility, capable of adopting several low-energy conformations such as the chair and boat forms. MD simulations can map the conformational landscape of this ring and the energetic barriers between different conformers, which is crucial for understanding its binding to potential biological targets.

Solvent Interactions: By simulating the compound in a solvent box (e.g., water or an organic solvent), MD can reveal the structure of the solvent around the molecule. It can quantify the formation and lifetime of hydrogen bonds between the amide or nitro groups and solvent molecules, providing data on solvation thermodynamics.

Dynamic Behavior of the Whole Molecule: MD simulations can track the rotational dynamics of the nitro groups and the torsional motion around the amide bond. This provides a view of the molecule's flexibility, which is often related to its entropic contribution to binding affinities. For instance, studies on similar systems have analyzed the dihedral angle between the phenyl ring and the amide moiety to understand their relative orientation. nih.govresearchgate.net

While specific MD simulation data for this compound is not publicly available, the methodology represents a critical tool for bridging the gap between static crystal structures and the dynamic reality of molecules in solution. Such simulations are instrumental in fields like drug design, where understanding the dynamic behavior of a molecule and its interactions with a biological environment is paramount. researchgate.net

Mechanistic Studies of Chemical Reactivity and Derivatization

Nucleophilic Aromatic Substitution (SNAr) Investigations on the Activated Dinitrobenzene Moiety

The 3,5-dinitrobenzene core of N-cycloheptyl-3,5-dinitrobenzamide is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its chemical character, allowing for a variety of synthetic transformations.

Influence of the Amide Group on Aromatic Activation

The amide functionality, specifically the N-cycloheptyl-carboxamido group, plays a significant role in modulating the reactivity of the dinitrobenzene ring. While the two nitro groups are the primary activating moieties through their strong electron-withdrawing effects, the amide group's influence is more nuanced.

Research on related N-alkyl-3,5-dinitrobenzamides indicates that the amide group can participate in stabilizing the intermediate Meisenheimer complex formed during SNAr reactions. mdpi.com This stabilization can occur through resonance and inductive effects. The planarity of the amide group relative to the benzene (B151609) ring can influence the extent of this electronic communication. In the solid state, studies on analogous compounds like N,N-dicyclohexyl-3,5-dinitrobenzamide have shown a significant dihedral angle between the amide group and the benzene ring, which would reduce direct resonance stabilization. researchgate.net However, in solution, the conformational flexibility could allow for a more coplanar arrangement, enhancing the electron-withdrawing character of the amide substituent and thus further activating the aromatic ring.

Regioselectivity and Kinetic Studies of SNAr Reactions

The regioselectivity of SNAr reactions on the this compound ring is dictated by the powerful directing effect of the two nitro groups. Nucleophilic attack is overwhelmingly favored at the positions ortho and para to the nitro groups (C2, C4, and C6). Due to the meta-directing nature of the amide group, the most activated positions for nucleophilic attack are C2 and C6, which are ortho to both nitro groups.

For instance, kinetic studies of the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with various biothiols have demonstrated that the reaction mechanism can be borderline between concerted and stepwise pathways. researchgate.net The nucleophilicity of the attacking species is a critical factor, with more basic nucleophiles generally leading to faster reactions.

The table below, based on general principles and data for analogous systems, illustrates the expected relative reactivity of different nucleophiles towards an activated dinitrobenzene system.

NucleophileRelative ReactivityFactors Influencing Reactivity
MethoxideHighStrong nucleophile, small size
ThiophenoxideHighSoft nucleophile, polarizable
PiperidineModerateGood nucleophile, moderate steric hindrance
AnilineLowWeaker nucleophile

It is important to note that steric hindrance from the bulky cycloheptyl group could potentially influence the rate of reaction, particularly with larger nucleophiles.

Reduction Chemistry of Nitro Groups

The two nitro groups on the this compound ring are readily susceptible to reduction, opening pathways to various amino derivatives which are valuable synthetic intermediates.

Catalytic Hydrogenation Pathways to Amino Derivatives

Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups. The reaction typically proceeds in a stepwise manner, with the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

The choice of catalyst and reaction conditions is crucial to control the selectivity of the reduction. For the complete reduction of both nitro groups to form N-cycloheptyl-3,5-diaminobenzamide, catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed under a hydrogen atmosphere.

A general pathway for the catalytic hydrogenation is as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂

The table below outlines common catalysts and typical conditions used for the reduction of aromatic nitro compounds.

CatalystSolventTemperature (°C)Pressure (psi)
10% Pd/CEthanol, Methanol25-5050-100
PtO₂Acetic Acid25-5050-100
Raney NickelEthanol50-100500-1000

Selective reduction of one nitro group while leaving the other intact is a significant challenge and typically requires carefully controlled conditions or specialized reagents.

Electrochemical Reduction Mechanisms and Potentials

Electrochemical methods offer an alternative route for the reduction of the nitro groups. The reduction potential is a key parameter that determines the ease of reduction. The two nitro groups on the 3,5-dinitrobenzamide (B1662146) core are expected to be reduced at different potentials.

The first nitro group is generally reduced at a less negative potential than the second one. The exact reduction potentials for this compound are not documented in the available literature. However, studies on related dinitroaromatic compounds show a multi-step reduction process.

The mechanism of electrochemical reduction in protic media typically involves a series of proton and electron transfer steps, mirroring the intermediates seen in catalytic hydrogenation.

A representative table of expected half-wave potentials for the stepwise reduction of dinitroaromatic compounds in an aqueous buffer is shown below. These are generalized values and would vary for the specific compound.

Reduction StepTypical Half-Wave Potential (V vs. SCE)
First NO₂ group to NHOH-0.4 to -0.6
NHOH to NH₂-0.8 to -1.0
Second NO₂ group to NHOH-0.9 to -1.2
Second NHOH to NH₂-1.3 to -1.5

Hydrolytic Stability and Degradation Pathways of the Amide Bond under Varied Chemical Conditions

The amide bond in this compound is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 3,5-dinitrobenzoic acid and cycloheptylamine (B1194755).

The rate of hydrolysis is significantly influenced by pH and temperature. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

Studies on the hydrolysis of related amides have shown that the mechanism can vary. For some N-substituted amides, an elimination-addition mechanism can compete with the more common addition-elimination pathway, especially under strong basic conditions.

The table below summarizes the expected relative stability of the amide bond in this compound under different pH conditions.

ConditionRelative Rate of HydrolysisPrimary Products
Strong Acid (pH < 1)Fast3,5-Dinitrobenzoic acid, Cycloheptylammonium salt
Neutral (pH ~ 7)Very SlowNo significant hydrolysis
Strong Base (pH > 13)Fast3,5-Dinitrobenzoate (B1224709), Cycloheptylamine

The electron-withdrawing nitro groups on the aromatic ring can have a modest electronic effect on the amide bond's reactivity, but the primary factors governing its hydrolytic stability are the pH and temperature of the surrounding medium.

Exploration of Cycloaddition and Other Pericyclic Reactions

While specific studies on the pericyclic reactivity of this compound are not extensively documented, its structural features—an electron-deficient dinitroaromatic ring and an amide linkage—allow for a theoretical exploration of its potential to participate in such concerted reactions. Pericyclic reactions, which proceed through a cyclic transition state, are governed by the principles of orbital symmetry and can be thermally or photochemically induced. libretexts.orgyoutube.comfiveable.me

Cycloaddition Reactions:

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. libretexts.orglibretexts.org The electron-deficient nature of the 3,5-dinitrophenyl group suggests it could potentially act as a component in certain cycloaddition reactions.

[4+2] Diels-Alder Reactions: In a classic Diels-Alder reaction, a conjugated diene reacts with a dienophile. The 3,5-dinitrobenzamide moiety itself is not a typical diene or dienophile. However, it is conceivable that under certain conditions, a derivative of the aromatic ring could participate in a Diels-Alder reaction. For instance, if the aromatic ring were partially reduced to a cyclohexadiene system, it could then act as a diene. Conversely, the nitro groups strongly withdraw electron density, which could activate any double bonds in a side chain to act as a dienophile, though this is not directly applicable to the saturated cycloheptyl group. The feasibility of such reactions is generally low for this specific compound under standard conditions.

1,3-Dipolar Cycloadditions: These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. youtube.com They involve a 1,3-dipole reacting with a dipolarophile. While this compound does not inherently contain a 1,3-dipole, it is plausible that a reactive intermediate derived from it could. For example, photochemical excitation of a nitro group can lead to the formation of a nitrone, a known 1,3-dipole, which could then undergo cycloaddition with a suitable dipolarophile.

Other Pericyclic Reactions:

Electrocyclic Reactions: These reactions involve the formation of a sigma bond between the ends of a conjugated system, leading to a cyclic product. The reverse, ring-opening reaction is also an electrocyclic process. For this compound, the aromatic ring is the primary conjugated system. An electrocyclic reaction would require a significant disruption of this aromaticity and is therefore considered energetically unfavorable under typical thermal conditions.

Sigmatropic Rearrangements: These are concerted reactions where a sigma-bonded atom or group migrates across a pi-system. researchgate.net While theoretically possible, the migration of the cycloheptyl group or a hydrogen atom would again involve a high-energy transition state due to the disruption of the aromatic system. The nitrosation of secondary amides has been shown to involve a pseudopericyclic 1,3-sigmatropic rearrangement, suggesting that derivatives of this compound could potentially undergo such transformations. researchgate.net

A summary of the plausibility of these reactions is presented in the table below.

Pericyclic Reaction TypePlausibility for this compoundRationale
[4+2] Diels-Alder LowThe aromatic ring is not a typical diene or dienophile.
1,3-Dipolar Cycloaddition Plausible via IntermediatesPhotochemical or chemical transformation could generate a 1,3-dipolar species.
Electrocyclic Reaction Very LowDisruption of aromaticity creates a high energy barrier.
Sigmatropic Rearrangement Plausible for DerivativesRearrangements involving the amide group are known in related systems. researchgate.net

Photochemical Transformations and Reactive Intermediates

The photochemistry of nitroaromatic compounds is a rich and complex field. The presence of two nitro groups on the benzene ring of this compound makes it a prime candidate for various photochemical transformations upon absorption of UV-Vis light. rsc.org These reactions often proceed via highly reactive intermediates such as radicals and excited triplet states.

Key Photochemical Processes:

Photoreduction of Nitro Groups: A common photochemical reaction of nitroaromatic compounds is the reduction of the nitro group. This can occur through intramolecular hydrogen abstraction. In the case of this compound, the excited nitro group could abstract a hydrogen atom from the cycloheptyl ring, leading to the formation of a biradical intermediate. Subsequent reactions of this intermediate could result in the formation of a nitroso derivative and a hydroxyl group.

Intramolecular Cyclization: The aforementioned biradical intermediate could also undergo cyclization, leading to the formation of a new heterocyclic ring system. The regioselectivity of the initial hydrogen abstraction would determine the size and structure of the resulting ring.

Photo-Fries Rearrangement: While more commonly observed for aryl esters, a photo-Fries type rearrangement could be envisioned for this compound. This would involve the homolytic cleavage of the amide C-N bond, followed by the recombination of the resulting radicals at different positions on the aromatic ring. However, the efficiency of this process can be influenced by the solvent and the nature of the substituents. Studies on N-aryl amides have shown that photoreactions can lead to the formation of aminobenzophenones. tandfonline.com

Formation of Reactive Intermediates: The primary photochemical event is the excitation of the molecule to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state. The triplet state of nitroaromatic compounds is known to have significant biradical character and is often the key reactive intermediate. Other potential intermediates include radical ions formed through photoinduced electron transfer processes. Recent studies have explored photochemical C-H amination of amides using N-haloimides, which proceeds through radical intermediates. acs.org Additionally, nickel-catalyzed photochemical C-N coupling of amides with aryl chlorides has been reported to proceed via a Ni(I)-Ni(III) catalytic cycle. nih.gov

The potential photochemical pathways and the key reactive intermediates are summarized in the table below.

Photochemical TransformationPlausible Reactive IntermediatesPotential Products
Photoreduction Triplet excited state, BiradicalNitroso compounds, Hydroxylated derivatives
Intramolecular Cyclization BiradicalHeterocyclic compounds
Photo-Fries Rearrangement Acyl radical, Aminyl radicalIsomeric aminobenzophenones
C-H Amination (with external reagents) Radical anion, Phthalimidyl radical acs.orgAminated derivatives
C-N Coupling (catalyzed) Ni(I), Ni(III) species nih.govN-Aryl amide derivatives

Exploration of Advanced Material Applications and Chemical Engineering Potential

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

N-cycloheptyl-3,5-dinitrobenzamide serves as a versatile scaffold for the synthesis of more complex organic molecules. The dinitroaromatic ring is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The nitro groups can also be reduced to amino groups, which can then be further functionalized, opening pathways to a variety of derivatives.

The amide bond itself provides a site for chemical modification, although it is generally stable. The secondary amide proton can participate in hydrogen bonding, which can be exploited to direct the assembly of supramolecular structures. The reactivity of the dinitroaromatic core is a key feature in its utility as a synthetic intermediate. For instance, the synthesis of various N-substituted benzamides often involves the reaction of an amine with a benzoyl chloride derivative. In the case of this compound, this would typically involve the reaction of cycloheptylamine (B1194755) with 3,5-dinitrobenzoyl chloride. This straightforward synthetic route allows for the incorporation of the dinitrobenzoyl moiety into larger, more complex molecular architectures.

Investigations into Polymeric Materials Precursors and Monomers

While specific studies on the use of this compound as a monomer for polymerization are not extensively documented, its structural components suggest its potential as a precursor for high-performance polymers like polyamide-imides. wikipedia.orgacs.org Polyamide-imides are known for their exceptional thermal stability, chemical resistance, and mechanical strength. wikipedia.org These properties arise from the combination of the rigid imide linkage and the hydrogen-bonding capability of the amide group. wikipedia.org

The dinitrobenzoyl part of this compound could be chemically modified, for example by reducing the nitro groups to amines, to create a diamino monomer. This diamino derivative could then be polymerized with a dianhydride to form a poly(amide-imide). The presence of the cycloheptyl group would likely influence the polymer's properties, potentially increasing its solubility and affecting its thermal and mechanical characteristics. The introduction of nitro groups into poly(esteramide)s has been shown to influence their liquid crystalline properties due to additional ordering through hydrogen bonding. researchgate.net

The potential for this compound to act as a monomer is also seen in the context of coordination polymers. By incorporating metal-coordinating functional groups, it could be used to build extended, multidimensional structures with tailored electronic and magnetic properties. acs.orgnih.govresearchgate.net

Potential as a Ligand or Scaffold in Coordination Chemistry

The 3,5-dinitrobenzoyl moiety within this compound has significant potential for use as a ligand in coordination chemistry. The carboxylate group of the related 3,5-dinitrobenzoic acid is known to coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. nih.gov While the amide group in this compound is less likely to deprotonate and coordinate in the same way as a carboxylic acid, the oxygen and nitrogen atoms of the amide and the oxygen atoms of the nitro groups can still act as Lewis basic sites for metal coordination.

The coordination of 3,5-dinitrobenzoate (B1224709) to lanthanide ions, for example, primarily occurs through the carboxylate group. nih.gov However, the formation of coordination polymers with 3,5-dinitrobenzoic acid and transition metals like cobalt has been demonstrated, where the carboxylate groups and additional N-donor ligands create extended networks. acs.orgnih.govresearchgate.net It is conceivable that this compound could act as a ligand, with the potential for the amide oxygen and/or the nitro groups to coordinate to a metal center, especially in the presence of other supporting ligands. The bulky cycloheptyl group would likely play a significant role in the steric environment around the metal center, influencing the geometry and dimensionality of the resulting coordination complex.

Coordination Modes of 3,5-Dinitrobenzoate Ligands
Coordination ModeDescriptionPotential in this compound
MonodentateCoordination through one oxygen atom of the carboxylate group.Possible through the amide oxygen or a nitro group oxygen.
Bidentate ChelatingCoordination of both oxygen atoms of the carboxylate group to the same metal center.Less likely for the amide group, but possible if the amide were hydrolyzed to a carboxylate.
Bidentate BridgingEach oxygen of the carboxylate group coordinates to a different metal center, forming a bridge.Conceivable with the two nitro groups bridging metal centers.

Applications in Non-Linear Optics (NLO) Research and Optoelectronic Materials

Nitroaromatic compounds are a well-studied class of materials for non-linear optical (NLO) applications. The NLO response in these molecules arises from the intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, mediated by a π-conjugated system. The two nitro groups in this compound are strong electron-withdrawing groups, creating a highly electron-deficient aromatic ring.

For a significant second-order NLO response, the molecule must be non-centrosymmetric. While this compound itself may not possess a large molecular hyperpolarizability, it can be a building block for "push-pull" systems. By introducing a strong electron-donating group onto the aromatic ring, a significant ICT character can be induced. The amide group, depending on its substitution and conformation, can also influence the electronic properties of the molecule. The non-planar cycloheptyl group could influence the crystal packing of the material, which is a critical factor for achieving a non-centrosymmetric bulk material necessary for second-harmonic generation (SHG).

Factors Influencing NLO Properties of Nitroaromatics
FactorDescriptionRelevance to this compound
Intramolecular Charge Transfer (ICT)Transfer of electron density from a donor to an acceptor group through a π-system.The dinitroaromatic ring is a strong acceptor; a donor group would need to be introduced.
Molecular Hyperpolarizability (β)A measure of the second-order NLO response of a single molecule.Likely to be low without a strong donor group.
Crystal SymmetryThe bulk material must be non-centrosymmetric for second-order NLO effects.The cycloheptyl group could disrupt centrosymmetric packing.

Chemical Sensing and Detection Technologies: Mechanisms of Interaction

The electron-deficient nature of the dinitroaromatic ring in this compound makes it a promising candidate for the development of chemical sensors, particularly for the detection of electron-rich analytes. The primary mechanisms by which nitroaromatic compounds are used in chemical sensing are fluorescence quenching and colorimetric changes. mdpi.com

Fluorescence quenching can occur through several pathways, including photoinduced electron transfer (PET) and fluorescence resonance energy transfer (FRET). mdpi.com In a PET-based sensor, the dinitroaromatic compound can act as an electron acceptor. Upon interaction with an electron-rich analyte, an electron is transferred from the analyte to the excited state of the fluorophore (which could be the dinitrobenzamide itself if it is fluorescent, or a separate fluorophore in a composite material), quenching its fluorescence. mdpi.com

Another potential sensing mechanism is the formation of a Meisenheimer complex. This is a colored adduct formed between an electron-rich species (a nucleophile) and an electron-deficient aromatic compound. The formation of this complex would lead to a visible color change, providing a basis for colorimetric sensing. The sensitivity and selectivity of a sensor based on this compound would be influenced by the specific analyte and the medium in which the sensing is performed. researchgate.net The use of luminescent metal-organic frameworks (MOFs) for detecting nitroaromatic compounds is also a well-researched area, suggesting that coordination complexes of this compound could be explored for sensing applications. novomof.comnih.gov

Crystallographic Engineering for Tunable Material Properties

Crystallographic engineering involves the design and control of crystal structures to achieve desired material properties. The solid-state packing of this compound will be dictated by a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

Environmental Transformation and Degradation Pathways Academic Perspective

Photodegradation Mechanisms under Simulated Environmental Conditions

The photodegradation of N-cycloheptyl-3,5-dinitrobenzamide in the environment is anticipated to be a significant transformation pathway. The dinitroaromatic moiety is the primary chromophore, absorbing ultraviolet (UV) radiation from sunlight. This absorption can lead to the excitation of the molecule and subsequent chemical reactions.

Based on studies of analogous dinitroaromatic compounds, the primary photodegradation process likely involves the reduction of one or both nitro groups. For instance, the photolysis of 2,4-dinitrotoluene (B133949) has been shown to yield products such as 2,4-dinitrobenzyl alcohol, 2,4-dinitrobenzaldehyde, and 2-amino-4-nitrobenzoic acid. This suggests that under environmental UV irradiation, this compound could undergo similar transformations, leading to the formation of N-cycloheptyl-3-amino-5-nitrobenzamide and N-cycloheptyl-3,5-diaminobenzamide.

Another potential photodegradation pathway is the cleavage of the amide bond, which would result in the formation of 3,5-dinitrobenzoic acid and cycloheptylamine (B1194755). The quantum yield for the direct photolysis of nitroaromatic compounds in aqueous solutions is generally low, in the order of 10⁻³ to 10⁻⁴. However, the presence of photosensitizers in natural waters, such as dissolved organic matter, could enhance the rate of degradation.

A study on the decomposition of 3,5-dinitrobenzamide (B1662146), a close structural analog, using advanced oxidation processes (AOPs) involving UV light with hydrogen peroxide (H₂O₂) or titanium dioxide (TiO₂), identified several decomposition intermediates. nih.gov While these conditions are more aggressive than typical environmental settings, the identified products provide clues to the potential transformation products under natural sunlight. The proposed pathway included hydroxylation of the benzene (B151609) ring and reduction of the nitro groups. researchgate.net

Table 1: Potential Photodegradation Products of this compound

Precursor CompoundPotential Photodegradation ProductTransformation Pathway
This compoundN-cycloheptyl-3-amino-5-nitrobenzamideReduction of one nitro group
This compoundN-cycloheptyl-3,5-diaminobenzamideReduction of both nitro groups
This compound3,5-Dinitrobenzoic acidAmide bond cleavage
This compoundCycloheptylamineAmide bond cleavage
This compoundHydroxylated derivativesRing hydroxylation

Chemical Degradation Studies (e.g., Hydrolysis, Oxidation) in Abiotic Systems

In abiotic systems, the chemical degradation of this compound is primarily governed by hydrolysis of the amide bond. The rate of this hydrolysis is significantly influenced by pH.

Studies on the hydrolysis of various N-substituted benzamides have shown that the reaction can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The hydrolysis of N-alkyl benzamides has been studied, and the rates are dependent on the structure of the alkyl group.

For this compound, hydrolysis would yield 3,5-dinitrobenzoic acid and cycloheptylamine. The rate of hydrolysis is expected to be slow under neutral environmental pH conditions (pH 7). However, in more acidic or alkaline environments, the rate would increase. For example, studies on N-(hydroxybenzyl)benzamide derivatives have shown distinct pH-dependent kinetic profiles, with specific-base catalyzed mechanisms dominating under basic and neutral conditions, and acid-catalyzed mechanisms becoming more significant at lower pH. nih.gov

Oxidation by reactive oxygen species, such as hydroxyl radicals (•OH), present in sunlit surface waters can also contribute to the degradation of this compound. These highly reactive species can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. The dinitro-substituents make the aromatic ring electron-deficient and thus less susceptible to electrophilic attack by some oxidants, but susceptible to nucleophilic attack. Advanced oxidation processes have been shown to effectively degrade 3,5-dinitrobenzamide, indicating that oxidative pathways can lead to the mineralization of the compound to carbon dioxide, water, and inorganic ions. nih.gov

Table 2: pH-Dependent Hydrolysis of Analogous N-Substituted Benzamides

CompoundConditionHalf-lifeReference
N-MethylbenzamideAcidic (HCl)- uregina.ca
N,N-DimethylbenzamideAcidic (HCl)- uregina.ca
N-BenzylphthalimideBasic (NaOH)- uregina.ca
N-(Hydroxybenzyl)benzamidepH 0-14Varies with pH nih.gov

Note: Specific half-life data for this compound is not available. The table presents analogous compounds to illustrate the principle of pH-dependent hydrolysis.

Biotransformation Pathways by Model Microorganisms: Elucidation of Enzyme-Mediated Chemical Changes

The biotransformation of this compound is a critical pathway for its ultimate degradation in the environment. Due to the presence of both a nitroaromatic and a cycloalkyl moiety, a consortium of microorganisms with diverse metabolic capabilities would likely be involved in its complete mineralization.

The initial and most common step in the biodegradation of nitroaromatic compounds is the reduction of the nitro groups to amino groups. nih.gov This reaction is catalyzed by nitroreductase enzymes, which are flavin-containing enzymes that utilize NAD(P)H as a reductant. ackerleylab.com A wide range of bacteria, including species of Rhodococcus, Pseudomonas, and Nocardia, are known to possess nitroreductases. The reduction proceeds sequentially from the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group. This would transform this compound into N-cycloheptyl-3-amino-5-nitrobenzamide and subsequently to N-cycloheptyl-3,5-diaminobenzamide.

Following the reduction of the nitro groups, the next likely step is the enzymatic hydrolysis of the amide bond. Amidases are enzymes that catalyze the cleavage of amide bonds, and they are widespread in microorganisms. The hydrolysis of the amide bond in N-cycloheptyl-3,5-diaminobenzamide would yield 3,5-diaminobenzoic acid and cycloheptylamine.

The degradation of the resulting aromatic and cycloaliphatic fragments would then proceed via separate pathways. 3,5-Diaminobenzoic acid would be further degraded through ring cleavage mechanisms common for aromatic compounds.

The cycloheptylamine would be metabolized through pathways for alicyclic compounds. Studies on the microbial degradation of cycloheptanone (B156872) by a Nocardia species have shown that the ring is cleaved to form pimelic acid. oup.comtandfonline.com This suggests that cycloheptylamine could be deaminated to cycloheptanone, which is then subjected to a Baeyer-Villiger-type oxidation by a monooxygenase to form a lactone. Subsequent hydrolysis of the lactone would lead to a linear dicarboxylic acid, which can then enter central metabolic pathways.

Table 3: Key Enzymes and Reactions in the Proposed Biotransformation of this compound

ReactionEnzyme ClassSubstrateProduct(s)Model Microorganism(s)
Nitro ReductionNitroreductaseThis compoundN-cycloheptyl-3-amino-5-nitrobenzamide, N-cycloheptyl-3,5-diaminobenzamideRhodococcus, Pseudomonas
Amide HydrolysisAmidaseN-cycloheptyl-3,5-diaminobenzamide3,5-Diaminobenzoic acid, CycloheptylamineVarious bacteria
DeaminationAminotransferase/DeaminaseCycloheptylamineCycloheptanoneVarious bacteria
Ring OxidationMonooxygenase (Baeyer-Villiger)Cycloheptanone1-Oxa-2-oxocyclooctane (lactone)Nocardia
Lactone HydrolysisLactonase/Hydrolase1-Oxa-2-oxocyclooctane7-Hydroxyheptanoic acidVarious bacteria

Future Research Directions and Unexplored Avenues for N Cycloheptyl 3,5 Dinitrobenzamide

The landscape of chemical synthesis and drug discovery is in a perpetual state of evolution, driven by the pursuit of enhanced efficiency, sustainability, and molecular complexity. For the compound N-cycloheptyl-3,5-dinitrobenzamide, several promising research avenues remain largely unexplored. These future directions have the potential to unlock new applications, refine its synthesis, and deepen the understanding of its chemical behavior. Key areas for future investigation include the rational design of novel analogs, the application of advanced analytical techniques for mechanistic studies, the integration of computational tools for predictive synthesis, the development of sustainable large-scale production methods, and the exploration of its role in complex chemical systems like multicomponent and supramolecular chemistry.

Q & A

Q. What are the standard synthetic routes for preparing N-cycloheptyl-3,5-dinitrobenzamide, and how can intermediates be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Nitration of benzamide derivatives to introduce nitro groups at the 3,5-positions.
  • Step 2 : Cycloheptylamine introduction via nucleophilic acyl substitution, requiring activation of the carbonyl group (e.g., using thionyl chloride or coupling agents like EDCI/HOBt).
  • Optimization : Reaction conditions (solvent polarity, temperature) significantly impact yields. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of cycloheptylamine, while lower temperatures (0–5°C) reduce side reactions .
  • Characterization : Confirm intermediates via 1H^1H-NMR (e.g., cycloheptyl proton signals at δ 1.4–1.8 ppm) and IR (amide C=O stretch ~1650 cm1^{-1}) .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Single-crystal X-ray diffraction : Resolves bond angles and torsional strain in the cycloheptyl group, with R-factors < 0.05 indicating high precision .
  • High-resolution mass spectrometry (HRMS) : Validates molecular mass (e.g., [M+H]+^+ at m/z 376.1284 for C20H _{20}H _{25}N3O _{3}O _{5} $) .
  • HPLC purity analysis : Use reverse-phase C18 columns with UV detection at 254 nm to confirm purity >98% .

Q. How can researchers design initial biological activity screens for this compound?

  • Antimicrobial assays : Follow CLSI guidelines using broth microdilution (MIC determination against S. aureus or E. coli). Note that nitro groups may enhance activity against Gram-positive strains due to redox cycling .
  • Cytotoxicity testing : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to microbial targets?

  • Molecular docking : Use AutoDock Vina to model interactions with Mycobacterium tuberculosis enoyl-ACP reductase (InhA). The nitro groups may form hydrogen bonds with NAD+^+-binding pocket residues (e.g., Tyr158) .
  • DFT calculations : Analyze electron density maps to assess nitro group orientation’s impact on redox potential, which correlates with antimycobacterial activity .

Q. How do structural modifications (e.g., alkyl chain length) influence biological activity in nitrobenzamide derivatives?

  • Case study : N-Octyl-3,5-dinitrobenzamide shows higher antimycobacterial activity (MIC = 0.5 µg/mL) than shorter-chain analogs due to enhanced membrane permeability .
  • SAR analysis : Compare logP values (e.g., cycloheptyl vs. benzyl substituents) to correlate hydrophobicity with activity .

Q. What experimental approaches resolve contradictions in reported antimicrobial efficacy across studies?

  • Variable testing protocols : Standardize inoculum size (e.g., 1×105^5 CFU/mL) and growth media (Mueller-Hinton broth) to minimize discrepancies .
  • Nitroreductase activity : Assess bacterial strain-specific reductase expression via qPCR; strains lacking nitroreductases may show false-negative results .

Q. How can crystallographic data inform polymorph control during scale-up synthesis?

  • Polymorph screening : Use solvent evaporation (e.g., acetonitrile vs. ethanol) to isolate stable forms. For example, Form I (triclinic, P1) shows superior thermal stability (TGA decomposition >200°C) .
  • Intermolecular interactions : C=O···nitro dimerization (observed in N,N-dicyclohexyl analogs) reduces solubility but enhances crystallinity .

Q. What in silico tools are recommended for ADMET profiling of nitrobenzamide derivatives?

  • ADMET Predictor™ : Estimates hepatic clearance (e.g., CYP3A4 metabolism) and blood-brain barrier penetration.
  • ProTox-II : Flags potential hepatotoxicity (e.g., nitro group reduction to hydroxylamine intermediates) .

Methodological Notes

  • Contradiction management : Cross-validate biological data with orthogonal assays (e.g., checkerboard synergy tests for antimicrobials) .
  • Crystallography : Use SHELXL for refinement, ensuring data-to-parameter ratios >15 to minimize overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.